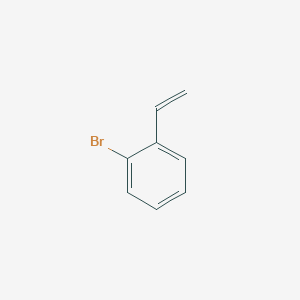

2-Bromostyrene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZOCHFYWWVSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27290-16-0 | |

| Record name | Benzene, 1-bromo-2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040777 | |

| Record name | 2-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, ethenyl-, ar-bromo derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2039-88-5, 125904-11-2 | |

| Record name | 2-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, ar-bromo derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125904112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, ar-bromo derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of bromostyrene and dibromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A96GP6Z5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromostyrene

Classical and Established Synthetic Routes

Traditional methods for synthesizing this compound have been well-documented and rely on fundamental organic reactions. These routes, while effective, often involve multiple steps and stoichiometric reagents.

The direct bromination of styrene (B11656) is a primary method for introducing bromine into the molecule. However, controlling the position of bromination is crucial. While bromination of the vinyl group is a common reaction for alkenes, achieving specific substitution on the aromatic ring requires strategic approaches. cdnsciencepub.com The direct nuclear bromination of polystyrene, for instance, has been described using elemental bromine in the presence of a Lewis acid catalyst like iron chloride. google.com Another approach involves a multi-step process where styrene is first converted to 2-bromoethylbenzene by the addition of hydrogen bromide to the double bond. Subsequently, this intermediate is reacted with elemental bromine and an iron chloride catalyst to introduce bromine onto the aromatic nucleus. The final step involves the elimination of hydrogen bromide to regenerate the double bond, yielding the brominated styrene. google.com

A facile method for the direct bromination of styrenes to produce β-bromostyrenes utilizes N-Bromosuccinimide (NBS) as the brominating agent and sodium persulfate as an oxidant. sci-hub.se This reaction is practical and can be scaled up for larger syntheses. sci-hub.se

A well-established route to this compound involves the decarboxylative elimination of a substituted phenylpropanoic acid. This process typically begins with the synthesis of 2,3-dibromo-3-phenylpropanoic acid from trans-cinnamic acid. acs.org The subsequent elimination reaction is dependent on the base and solvent used and can lead to different products. acs.org Specifically, the reaction of 2,3-dibromo-3-phenylpropanoic acid with a weak base like potassium carbonate in water leads to the elimination of carbon dioxide and the benzylic bromine atom, resulting in a mixture of cis- and trans-2-bromostyrene. acs.org The solvent plays a critical role in the stereochemical outcome of this elimination. acs.org

Controlling the stereochemistry to selectively produce either the (E) or (Z) isomer of this compound is a significant area of research. One approach involves a one-pot borylative coupling/halodeborylation protocol starting from styrenes and vinyl boronates. rsc.org The stereoselectivity of the final product is determined by the order of addition of the base and the brominating agent. rsc.org For instance, adding a base before bromine favors the formation of (E)-β-bromostyrene, while the reverse order leads to the (Z)-isomer. rsc.org Another method for the stereoselective synthesis of (Z)-β-bromostyrenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids using potassium fluoride (B91410) on alumina (B75360) in a mixed solvent system, achieving high stereoselectivity.

The synthesis of cis-β-bromostyrene derivatives can also be achieved stereospecifically from cinnamic acids via β-lactone intermediates in a tandem substitutive bromination-decarboxylation sequence. researchgate.net

| Starting Material | Key Reagents | Predominant Isomer | Reference |

|---|---|---|---|

| Styrenes/Vinyl Boronates | 1. Base 2. Br₂ | (E) | rsc.org |

| Styrenes/Vinyl Boronates | 1. Br₂ 2. Base | (Z) | rsc.org |

| anti-2,3-Dibromoalkanoic Acids | KF/Al₂O₃ | (Z) | |

| Cinnamic Acids | β-Lactone Intermediates | cis (Z) | researchgate.net |

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

The Hunsdiecker reaction, a classic method for halodecarboxylation, has been modified to be more environmentally benign. nih.gov A "green" version of this reaction for the synthesis of β-bromostyrenes from α,β-unsaturated aromatic carboxylic acids has been developed. researchgate.net This method uses potassium bromide and hydrogen peroxide in the presence of a sodium molybdate (B1676688) catalyst in an aqueous medium, offering high yields and a simple work-up. researchgate.netrsc.org Another modification employs N-Bromosuccinimide (NBS) as the bromine source. worldwidejournals.com For example, trans-cinnamic acid can be converted to trans-β-bromostyrene using NBS in the presence of a catalytic amount of lithium acetate (B1210297) in an aqueous polyacrylic acid solution. google.com

| Substrate | Bromine Source | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aromatic Carboxylic Acids | KBr/H₂O₂ | Na₂MoO₄·2H₂O in water | Green conditions, high yields | researchgate.netrsc.org |

| trans-Cinnamic Acid | NBS | Lithium Acetate in aqueous polyacrylic acid | High yield and stereoselectivity | google.com |

| Cinnamic Acid | Tetrabutylammonium Tribromide (TBATB) | Et₃N in DMF | Rapid, efficient | worldwidejournals.com |

Catalytic methods offer highly efficient and selective routes to this compound and its derivatives. A photochemical approach utilizes a ruthenium photocatalyst (Ru(bpy)₃Cl₂·6H₂O) to drive the catalytic dehalogenation of 2-bromobenzyl bromide with paraformaldehyde, yielding this compound in high yield under visible light irradiation. A ruthenium-catalyzed "aldehyde functionality reshuffle" has been developed for the selective synthesis of E-2-arylcinnamaldehydes from E-β-bromostyrenes and aryl aldehydes. nih.gov This reaction proceeds through a proposed vinylidene intermediate. acs.org Furthermore, selenium-chelated ruthenium benzylidene catalysts, prepared from this compound, have been synthesized and studied for their catalytic properties in olefin metathesis reactions. researchgate.net

Current Research Landscape and Emerging Trends for 2 Bromostyrene

The research landscape for 2-bromostyrene continues to evolve, with scientists constantly discovering new applications and synthetic methodologies. Current research often focuses on leveraging its unique reactivity to construct novel and functional molecules.

Polymer Chemistry

In the field of polymer chemistry, this compound is utilized for its ability to undergo polymerization, leading to the formation of unique polymers with potential applications in materials science. solubilityofthings.com It is particularly noted for its use as a cross-linking agent in the production of fire-resistant bromostyrene-crosslinked polyesters. chemicalbook.com The incorporation of bromine imparts flame-retardant properties to the resulting polymers.

Recent research has also explored the use of this compound in the synthesis of well-defined ladder polymers. In one approach, a step-growth Suzuki polymerization was employed, with this compound used as an end-capping agent to control the polymer chain. rsc.org

Cross-Coupling Reactions and Heterocycle Synthesis

The utility of this compound in palladium-catalyzed cross-coupling reactions remains a vibrant area of research. Scientists continue to develop more efficient and selective catalytic systems for these transformations. For example, the Buchwald-Hartwig amination of this compound has been used to synthesize functionalized 2,1-borazaronaphthalenes, a class of compounds with interesting electronic properties. nih.gov

The synthesis of heterocyclic compounds using this compound as a starting material is another significant trend. Its role in the ligand-controlled synthesis of various nitrogen-containing heterocycles highlights its importance in medicinal chemistry and drug discovery.

Emerging Applications

Emerging applications for this compound are continually being explored. For instance, it has been used as a precursor in the synthesis of a sedaxane (B1681717) metabolite, demonstrating its utility in the synthesis of complex natural product derivatives. Furthermore, its derivatives have been investigated for the development of high-spin and durable polyradicals, which have potential applications in organic electronics and spintronics.

The following interactive data tables summarize some of the key reactions and applications of this compound found in recent literature.

Table 1: Applications of this compound in Synthesis

| Application | Reaction Type | Product Class | Reference |

| Fire-Resistant Polymers | Cross-linking agent | Bromostyrene-crosslinked polyesters | chemicalbook.com |

| Heterocycle Synthesis | Palladium-catalyzed condensation and cyclization | Indoles, Carbazoles, Acridines, Dibenzazepines | |

| Functionalized Boron-Nitrogen Heterocycles | Buchwald-Hartwig amination | 2,1-Borazaronaphthalenes | nih.gov |

| Natural Product Synthesis | Multi-step synthesis | Sedaxane metabolite | |

| Polymer Chemistry | End-capping agent in Suzuki polymerization | Ladder polymers | rsc.org |

Table 2: Examples of Cross-Coupling Reactions with this compound

| Reaction Name | Catalyst System | Coupling Partner | Product Type | Reference |

| Buchwald-Hartwig Amination | [Pd(2)(dba)(3)]/BINAP | Secondary Amines | Enamines | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst | 2-Chloroaniline (B154045) derivatives | Diphenylamine (B1679370) intermediates | |

| Suzuki Coupling | Palladium-phosphine catalyst | 2-vinylphenylboronic acid | Poly(1,2-phenylenevinylene) backbone | rsc.org |

Exploring the Synthesis of this compound: From Classic Reactions to Modern Catalysis

The chemical compound this compound, an organobromine derivative of styrene (B11656), serves as a valuable intermediate in a variety of organic synthesis applications. Its synthesis has been approached through numerous methodologies, ranging from established classical routes to more advanced and environmentally conscious strategies. This article delves into the specific synthetic pathways for producing this compound, focusing on the chemical transformations and research findings that underpin these methods.

Reactivity and Reaction Mechanisms Involving 2 Bromostyrene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in facilitating a range of cross-coupling reactions involving 2-bromostyrene. These reactions are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination with Alkenyl Bromides for Enamines and Imines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to include alkenyl bromides like this compound for the synthesis of enamines and imines. researchgate.netnih.gov This transformation provides a powerful method for forming carbon-nitrogen bonds. researchgate.netrsc.org

In the case of secondary amines, the reaction with this compound yields enamines. researchgate.netnih.gov The methodology can be applied to this compound, demonstrating its utility in synthesizing these valuable compounds. researchgate.netnih.gov However, steric hindrance can be a limiting factor, as amines with large substituents may not react efficiently. researchgate.netnih.gov For instance, the coupling of secondary amines with this compound is possible using the same methods as with 1-bromostyrene. researchgate.net

When primary amines are used, the expected products are imines. While the reaction works well with 1-bromostyrene, this compound has been reported to give poor results in this specific coupling, potentially due to product inhibition of the catalytic cycle. researchgate.netnih.gov Despite this limitation, the Pd-catalyzed condensation of this compound with 2-chloroaniline (B154045) derivatives has been successfully employed to yield stable diphenylamine (B1679370) intermediates. These intermediates can then be selectively converted into various heterocyclic compounds.

The preparation of o-stryryl anilines through the Buchwald-Hartwig amination of this compound with anilines is a key step in the synthesis of N-arylindoles. nih.gov

Table 1: Buchwald-Hartwig Amination of this compound Derivatives

| Amine Type | Substrate | Product Type | Catalyst System | Notes | Reference |

| Secondary Amine | This compound | Enamine | [Pd(2)(dba)(3)]/BINAP, NaOtBu, Toluene | Steric hindrance from bulky amines can be a limitation. | researchgate.netnih.gov |

| Primary Amine | This compound | Imine | Pd(0)/BINAP/NaOtBu | Poor results reported, possible product inhibition. | researchgate.netnih.gov |

| 2-Chloroaniline | This compound | Diphenylamine Intermediate | Pd catalyst | Intermediate for synthesis of heterocycles. | |

| Anilines | This compound derivative | o-Stryryl aniline | Buchwald-Hartwig amination | Precursor for N-arylindole synthesis. | nih.gov |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov This reaction is particularly effective for creating biaryl molecules and has been applied in the synthesis of 4-vinylbiphenyl (B1584822) derivatives. asianpubs.org

A notable application of the Suzuki-Miyaura coupling involving this compound is in the two-step synthesis of phenanthrene. tamu.edu The process begins with the coupling of this compound and 2-vinylphenylboronic acid. tamu.edu This reaction is typically carried out in the presence of a palladium catalyst and a base. acs.org Early studies by Suzuki and Miyaura demonstrated that the reaction between alkenylboronates and bromoalkenes, such as (E)-β-bromostyrene, required a base like sodium ethoxide to proceed, highlighting the importance of the base in activating the transmetalation step. acs.org

The reaction conditions for the Suzuki-Miyaura coupling can be optimized to achieve high yields. For example, the coupling of p-bromostyrene with phenylboronic acid has been optimized using a Pd(II)-1,2-diaminocyclohexane complex as the catalyst. asianpubs.org

Table 2: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Product | Catalyst System | Conditions | Reference |

| This compound | 2-Vinylphenylboronic acid | 2,2'-Divinylbiphenyl | SPhos, Pd catalyst | CsF, THF, 50 °C | tamu.edu |

| (E)-β-Bromostyrene | Alkenylboronate | 1,3-Diene | (Ph3P)4Pd | NaOEt, Benzene (B151609) | acs.org |

| p-Bromostyrene | Phenylboronic acid | 4-Vinylbiphenyl | Pd(II)-1,2-diaminocyclohexane complex | K3PO4·3H2O, Toluene, 80 °C | asianpubs.org |

Heck Reactions and Regioselectivity Considerations

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. numberanalytics.com The regioselectivity of the Heck reaction, which dictates the position of the new carbon-carbon bond, is a critical aspect. For electronically unbiased aliphatic olefins, achieving high regioselectivity has been a long-standing challenge. ntu.edu.sg

In the context of this compound, the Heck reaction can be used to synthesize conjugated dienes. researchgate.net The regioselectivity is often substrate-controlled; electron-deficient alkenes typically yield linear products, while electron-rich alkenes can lead to branched products. researchgate.net However, catalyst control can override this inherent selectivity. For instance, using a Pd(OAc)2/neocuproine catalyst system for the coupling of β-bromostyrene and octene strongly favored the linear regioisomer. nih.gov Conversely, in aerobic oxidative Heck reactions, the use of ligands like 2,9-dimethylphenanthroline can promote the formation of the branched product. nih.gov

The mechanism of the Heck reaction involves several key steps: oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst, migratory insertion of the alkene, and β-hydride elimination to release the product and regenerate the catalyst. numberanalytics.comlibretexts.org The nature of the palladium catalyst and the reaction pathway (neutral vs. cationic) can significantly influence the regioselectivity. ntu.edu.sgliv.ac.uk

Copper-Catalyzed Transformations

Copper catalysts offer an alternative to palladium for certain transformations of this compound, often exhibiting unique reactivity.

1,3-Halogen Migration/Borylation Cascade

A notable copper-catalyzed reaction involving 2-bromostyrenes is the 1,3-halogen migration/borylation cascade. hobywedler.comnih.govnih.gov In this unusual transformation, the bromine atom migrates from the aryl ring to the benzylic position, with a concurrent borylation of the aryl carbon-bromine bond. nih.govnih.gov This reaction effectively "recycles" the bromine activating group into the final product. hobywedler.comrsc.orgnih.gov

This cascade reaction converts readily available halostyrenes into molecules with two distinct functional groups that can be manipulated orthogonally. rsc.org The use of a (S,S)-Ph-BPE ligand with a Cu(I) catalyst can promote an asymmetric version of this reaction, leading to a formal enantioselective hydrobromination. rsc.orgnih.gov The yields of this reaction can be influenced by factors such as the electron density at the bromine-bearing carbon and the steric bulk of the substrate. nih.gov

Mechanistic Studies of Copper(I)-Catalyzed Migrations and Arylcopper(I) Intermediates

Mechanistic studies of the copper(I)-catalyzed 1,3-halogen migration in 2-bromostyrenes have provided significant insights into the reaction pathway. hobywedler.comnih.govnih.gov A combination of experimental and computational studies suggests that the reaction does not involve changes in the oxidation state of the copper catalyst. hobywedler.comnih.govnih.gov Instead, the migration is proposed to occur through a series of formal sigmatropic shifts. hobywedler.comnih.govnih.gov

The proposed mechanism begins with a phosphine-supported CuH species, which is the active catalyst. nih.gov This species undergoes hydrometalation with the this compound to form a benzyl (B1604629) copper intermediate. nih.gov This intermediate can then undergo a 1,3-copper shift, dearomatizing the ring, followed by a 1,2-bromide shift to form an aryl copper species. nih.gov This aryl copper intermediate then reacts with a borylating agent, such as HBpin, to yield the final product and regenerate the CuH catalyst. nih.gov

The formation of arylcopper(I) intermediates is a key feature of this and other copper-catalyzed reactions. acs.org These intermediates can be trapped with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this chemistry. acs.org

C-C Bond Formation via Arylcopper(I) Species

Copper-catalyzed reactions represent a significant method for forming carbon-carbon bonds, and aryl halides like this compound are viable substrates for such transformations. The classic Ullmann reaction, for instance, involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls, proceeding through an organocopper intermediate. organic-chemistry.org In these processes, the active species is typically a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org

While direct C-C coupling of this compound via an arylcopper(I) species is a plausible pathway, specific examples in the literature often involve more complex systems. For instance, copper-catalyzed alkenylation has been demonstrated in the reaction of polyfluoroarenes with β-bromostyrene. nih.gov In this reaction, it is proposed that a fluoroarylcopper species is formed first, which then reacts with the bromostyrene to create the C-C bond. nih.gov The reaction of pentafluorobenzene (B134492) with β-bromostyrene, catalyzed by copper iodide with a phenanthroline ligand, yields the corresponding alkenylated product. nih.gov

Furthermore, copper(I) catalysis can induce unusual rearrangements in this compound derivatives. A notable example is a copper(I)-catalyzed 1,3-migration in 2-bromostyrenes that occurs with a concurrent borylation of the aryl halide bond, highlighting the diverse reactivity modes that copper can facilitate with this substrate. The mechanism for copper-catalyzed arylations can be complex, with several proposed pathways including oxidative addition to form a Cu(III) intermediate, sigma-bond metathesis, or single-electron transfer processes. acs.org

Electrophilic Substitution Reactions and Reactivity Profiles

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the bromine atom and the vinyl group. Aromatic rings are generally less reactive towards electrophiles than alkenes. libretexts.orgopenstax.org Substituents can either activate the ring by donating electron density, making the reaction faster than with benzene, or deactivate it by withdrawing electron density, making the reaction slower. openstax.org

The vinyl group (-CH=CH₂) is also generally considered a deactivating group, withdrawing electron density from the aromatic ring. Therefore, with two deactivating groups present, this compound is expected to be significantly less reactive in electrophilic aromatic substitution reactions than benzene itself. The directing effects of the two groups would determine the regioselectivity of any substitution that does occur.

Cyclization and Heterocycle Formation

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly through palladium-catalyzed reactions. These transformations often proceed through a common intermediate, with the final product being determined by the specific reaction conditions, most notably the choice of ligand.

A powerful strategy for building complex heterocyclic scaffolds involves the palladium-catalyzed condensation of this compound with 2-chloroaniline derivatives. researchgate.netacs.orgcapes.gov.br This initial reaction, a type of Buchwald-Hartwig amination, forms a stable N-(2-vinylphenyl)aniline intermediate. researchgate.netacs.org This common precursor is then subjected to an intramolecular cyclization, which can be directed to form a variety of five-, six-, or seven-membered heteroaromatic systems. researchgate.netacs.org

Depending on the chosen catalytic system, this diphenylamine intermediate can be selectively converted into valuable heterocyclic structures, including:

Indoles (five-membered rings)

Carbazoles (six-membered rings, via C-N bond formation)

Acridines (six-membered rings, via C-C bond formation)

Dibenzazepines (seven-membered rings)

This methodology provides efficient routes to four important classes of heterocycles from readily available starting materials. researchgate.netacs.org In some cases, the entire sequence can be performed in a one-pot, tandem reaction, directly converting this compound and a haloaniline into the final heterocyclic product without isolating the intermediate. researchgate.net

A remarkable feature of the cyclization of the N-(2-vinylphenyl)aniline intermediate is that the selectivity of the transformation is uniquely controlled by the choice of phosphine (B1218219) ligand used in the palladium catalytic system. researchgate.netacs.orgcapes.gov.br By simply changing the ligand, the intramolecular reaction can be steered towards different ring sizes and structures, all originating from the same precursor. acs.org

The catalyst, typically formed from Pd₂(dba)₃ and the specific ligand, operates with a base such as NaOt-Bu in a solvent like 1,4-dioxane (B91453) or toluene. acs.org The ligand's steric and electronic properties influence the geometry of the palladium complex, which in turn dictates the preferred mode of cyclization (e.g., C-N vs. C-C bond formation) and the size of the ring formed. beilstein-journals.org

Table 1: Ligand-Controlled Selectivity in Heterocycle Synthesis from a Common Diphenylamine Intermediate acs.org

| Target Heterocycle | Ring Size | Ligand Used | Typical Solvent |

| Dibenzazepine (B1670418) | 7-membered | DavePhos or BrettPhos (L1) | 1,4-Dioxane |

| 1-Vinylcarbazole | 6-membered | TrixiePhos (L3) | 1,4-Dioxane |

| 9-Methylacridine | 6-membered | L4 (A biphenyl-based phosphine) | Toluene |

| Indole | 5-membered | RuPhos | 1,4-Dioxane |

Ligand structures and full names are provided in the compound table below.

Radical Reactions and Intermediates

This compound can participate in reactions involving radical intermediates. The direct bromination of styrene (B11656) to produce β-bromostyrenes, for example, can proceed through a radical mechanism. sci-hub.se In this process, a bromine radical (Br•), generated from a source like N-bromosuccinimide (NBS) upon heating, adds to the styrene double bond to form a stabilized benzylic radical intermediate. sci-hub.se This intermediate then reacts further to yield the final product. sci-hub.se

The involvement of radical species has also been proposed in more complex transformations. In the intramolecular Diels-Alder reactions of certain α-bromostyrene-functionalized amides, the final aromatization step to form naphthalene (B1677914) derivatives is believed to occur via a radical mechanism. acs.org Evidence for this includes the retardation of the reaction by the radical scavenger TEMPO and its acceleration in the presence of air (molecular oxygen), which can participate in radical processes. acs.org

Isomerization Reactions of this compound

The vinyl group of this compound allows for the existence of (E) and (Z) stereoisomers. The conversion between these isomers is an important transformation, as the geometry of the double bond can significantly affect the properties and subsequent reactivity of the molecule. chemistryviews.org Modern photocatalysis offers efficient methods for achieving this isomerization under mild conditions. chemistryviews.org

The E-to-Z isomerization of styrenyl halides, including β-bromostyrene, can be achieved using a photocatalyst such as fac-Ir(ppy)₃ under irradiation with visible light (e.g., blue LEDs). chemistryviews.org The reverse Z-to-E isomerization can also be accomplished using a different photocatalyst like fluorescein. chemistryviews.org These reactions allow for the stereodivergent synthesis of either the thermodynamically more stable (E)-isomer or the less stable (Z)-isomer from an E/Z mixture. chemistryviews.org The isomerization can also be run in a one-pot fashion followed by a cross-coupling reaction, providing a streamlined route to stereochemically defined products. chemistryviews.org

Polymerization Studies of 2 Bromostyrene

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 2-bromostyrene has been investigated under various conditions, revealing insights into its reaction mechanisms and kinetics. Studies have shown that this compound can be polymerized through different mechanisms, including radical and anionic pathways. The rate of polymerization and the molecular weight of the resulting poly(this compound) are influenced by factors such as the initiator used, temperature, and solvent.

In radical polymerization, the kinetics are affected by the steric hindrance and electronic effects of the bromine atom. The propagation and termination rate constants for this compound differ from those of styrene (B11656), leading to distinct polymerization behavior.

Copolymerization with Styrene and Other Monomers

The copolymerization of this compound with other monomers, particularly styrene, has been a subject of significant interest. This is primarily due to the potential to tailor the properties of the resulting copolymers for specific applications, such as flame retardants.

Anionic polymerization offers a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. In the case of the copolymerization of this compound and styrene, anionic techniques allow for the precise incorporation of bromine-containing units into the polymer chain. This control is crucial for systematically studying the effect of bromine content on polymer properties.

In radical copolymerization, the reactivity ratios of this compound and comonomers like styrene dictate the composition of the resulting copolymer. The bromine atom in the ortho position can influence the reactivity of the vinyl group. Furthermore, this compound can act as a chain transfer agent. This behavior is attributed to the potential for the propagating radical to abstract the bromine atom, leading to the termination of one polymer chain and the initiation of another. This chain transfer process can affect the molecular weight of the polymer.

Conjugated ladder polymers are a class of materials with a rigid, double-stranded backbone, leading to unique electronic and optical properties. This compound has been explored as a monomer for the synthesis of these complex architectures. The bromine atoms serve as reactive sites for subsequent intramolecular cyclization reactions, which are necessary to form the ladder structure.

The synthesis often involves a precursor polymer containing this compound units. This polymer is then treated with a coupling agent, such as a nickel-based catalyst, to induce intramolecular C-C bond formation between adjacent phenyl rings, resulting in the rigid ladder polymer. The efficiency of this cyclization reaction is a critical factor in obtaining a well-defined ladder structure.

Properties of this compound-derived Polymers

The incorporation of bromine atoms into a polymer backbone significantly alters its properties, most notably its flame retardancy.

Poly(this compound) and its copolymers are known for their flame-retardant characteristics. The mechanism of flame retardancy involves the release of bromine radicals upon heating. These radicals can interrupt the radical chain reactions that occur in the gas phase during combustion, thereby inhibiting the flame.

Applications of 2 Bromostyrene in Advanced Chemical Synthesis

Building Block in Organic Synthesis

2-Bromostyrene is a fundamental building block in organic synthesis, primarily utilized for creating a variety of organic compounds through several key reactions. apolloscientific.co.uk Its reactivity, stemming from the presence of both an electron-withdrawing bromine atom and a vinyl group, makes it a valuable precursor in forming complex molecular architectures. solubilityofthings.com

The compound's utility is demonstrated in its participation in cross-coupling reactions, such as the Suzuki and Heck reactions, which are instrumental in forming carbon-carbon bonds. For instance, this compound can be reacted with 1-bromo-3-iodo-benzene using a palladium(II) acetate (B1210297) catalyst to produce trans-1-(2-bromophenyl)-2-(3-bromophenyl)ethene. chemicalbook.comrheniumshop.co.il This reactivity allows for the synthesis of substituted styrenes and other complex molecules that are precursors to a wide array of other compounds. ontosight.ai

Furthermore, this compound is employed in the synthesis of heterocyclic compounds. A notable example is the palladium-catalyzed condensation of this compound with 2-chloroaniline (B154045) derivatives, which yields stable diphenylamine (B1679370) intermediates. These intermediates can be selectively converted into various nitrogen-containing heterocycles like indoles, carbazoles, acridines, and dibenzazepines, which are significant structural motifs in many biologically active molecules. nih.gov

Precursor for Pharmaceutical Intermediates and Agrochemicals

The versatility of this compound extends to its role as a precursor in the synthesis of pharmaceutical intermediates and agrochemicals. apolloscientific.co.uksolubilityofthings.com Its ability to undergo various chemical transformations makes it a valuable starting material for creating complex molecules with potential therapeutic or agricultural applications. ontosight.ai

Synthesis of Medical Drugs (e.g., Cardiovascular, Neurological Disorders)

This compound is a key intermediate in the synthesis of various medical drugs, particularly those targeting cardiovascular diseases and neurological disorders. Its structural framework is incorporated into molecules designed to interact with biological targets, such as sigma receptors, which are implicated in a range of neurological conditions. mdpi.com

A significant application of this compound is in the synthesis of spirocyclic 2-benzopyrans, which are potent σ1 receptor ligands. mdpi.com The synthesis begins with a bromine-lithium exchange on this compound, followed by a reaction with 1-Boc-piperidin-4-one. The resulting styrene (B11656) derivative undergoes further transformations, including asymmetric dihydroxylation and cyclization, to yield the desired spirocyclic compounds. These compounds have shown high affinity and selectivity for the σ1 receptor, making them promising candidates for the development of positron emission tomography (PET) tracers for imaging the brain and for therapeutic agents for neuropsychiatric disorders. mdpi.com

The dibenzazepine (B1670418) nucleus, a key structural component of anticonvulsant and mood-stabilizing drugs like Carbamazepine and Oxcarbazepine used to treat epilepsy, bipolar disorder, and other neurological conditions, can be synthesized from this compound. nih.gov The palladium-catalyzed reaction of this compound and 2-chloroaniline derivatives provides an efficient route to this important heterocyclic system. nih.govresearchgate.net

Derivatives with Potential Biological Activities

Derivatives of this compound have demonstrated a range of potential biological activities, making them attractive targets for drug discovery and development. The ability to functionalize the this compound molecule allows chemists to create novel compounds with diverse pharmacological profiles.

Research has shown that organophosphonate compounds, which can be synthesized from styrene derivatives, exhibit a wide array of biological activities, including as enzyme inhibitors, antibiotics, and antimalarial agents. utdallas.edursc.org While direct synthesis from this compound isn't explicitly detailed in this context, the functionalization of the styrene core is a key aspect of creating these biologically active molecules. The development of biocatalysts for the cyclopropanation of styrenes to produce phosphonyl-functionalized cyclopropanes highlights a pathway to novel therapeutic agents. utdallas.edursc.org

Furthermore, the isosteric replacement of carbon-carbon bonds with boron-nitrogen bonds in aromatic systems is a strategy used in pharmaceutical and agrochemical research to enhance structural diversity and biological activity. nih.gov A convergent method for synthesizing functionalized 2,1-borazaronaphthalenes utilizes 2-aminostyrenes, which can be prepared from this compound via a Buchwald-Hartwig amination. This approach opens up possibilities for creating novel compounds with unique biological properties. nih.gov

Intermediate in Materials Science and Polymer Chemistry

In addition to its applications in the life sciences, this compound is a valuable intermediate in the fields of materials science and polymer chemistry. solubilityofthings.com Its ability to undergo polymerization and be incorporated into larger molecular structures allows for the creation of materials with specialized properties. gmchemic.comgmchemix.com

Functional Polymers with Tailored Properties

This compound can be used to synthesize functional polymers with tailored properties. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of unique polymers. solubilityofthings.com These polymers can be designed to have specific characteristics, such as improved thermal stability or specific electronic properties.

One example is the synthesis of a high-spin and durable polyradical based on a poly(1,2-phenylenevinylene) backbone. In this research, 4-N,N-Bis(4-methoxy- and -tert-butylphenyl)amino-2-bromostyrene was synthesized and then polymerized using a palladium-phosphine catalyst to create a head-to-tail-linked polyradical precursor. This demonstrates the role of this compound derivatives in creating advanced polymeric materials with interesting magnetic and electronic properties.

Cross-linking Agent in Fire-resistant Polyesters

A significant industrial application of this compound is its use as a cross-linking agent in the production of fire-resistant polyesters. apolloscientific.co.ukchemicalbook.comrheniumshop.co.ilcymitquimica.commyfisherstore.comfishersci.at The presence of the bromine atom in the styrene monomer imparts flame retardant properties to the resulting polymer. When incorporated into a polyester (B1180765) matrix, this compound can cross-link the polymer chains, enhancing the material's strength and thermal stability while also contributing to its fire resistance.

Catalyst and Reagent Development

This compound serves as a versatile and strategic building block in the development of sophisticated catalysts and reagents. Its dual functionality, featuring a reactive vinyl group and a bromine-substituted aromatic ring, allows for its incorporation into complex molecular architectures, including specialized ligands and organometallic reagents that are pivotal for modern catalytic processes.

The transformation of this compound into organometallic reagents, such as Grignard or organolithium species, is a common initial step. For instance, the reaction of this compound with magnesium yields (2-vinylphenyl)magnesium bromide acs.org, while treatment with n-butyllithium generates (2-vinylphenyl)lithium acs.org. These reagents are instrumental in the synthesis of precursors for advanced catalyst systems.

A significant area of application is in the synthesis of ligands designed to fine-tune the properties of metal catalysts. These ligands play a crucial role in controlling the activity, selectivity, and stability of the catalytic center.

Phosphine (B1218219) and Selenide (B1212193) Ligands: this compound is a key starting material for multi-step syntheses of complex ligands. For example, it is used to prepare phenylbis(2-vinylphenyl)phosphine oxide, a precursor for phosphorus-based ligands acs.org. In another innovative approach, a one-pot procedure utilizes this compound for the synthesis of selenide ligands, which are then incorporated into Hoveyda-Grubbs type ruthenium complexes for olefin metathesis. researchgate.net

Dibenzo[b,f]heteropine-Based Ligands: The compound is instrumental in creating a class of seven-membered ring systems containing a heteroatom, known as dibenzo[b,f]heteropines. The general strategy involves reacting the organolithium derivative of this compound with a dichloro-element species (e.g., dichlorodimethylsilane) to form bis(2-vinylphenyl) precursors. acs.org These precursors then undergo Ring-Closing Metathesis (RCM) using catalysts like the second-generation Hoveyda-Grubbs catalyst to yield dibenzo[b,f]heteropines containing elements such as silicon, phosphorus, or nitrogen. acs.org These products, particularly the nitrogen and phosphorus derivatives, are valuable as ligands in catalysis. acs.org

Pincer Ligands: The structural framework derived from this compound chemistry is also foundational for creating pincer ligands. Dihydrodibenzo[b,f]azepine, which can be synthesized from this compound derivatives, serves as a platform for developing bisphosphine pincer ligands for rhodium and iridium metal complexes. beilstein-journals.org

The following table summarizes selected ligand precursors synthesized from this compound and their subsequent applications.

| Ligand/Precursor Class | Synthetic Intermediate from this compound | Catalyst for Ligand Synthesis | Final Ligand/Catalyst Application |

| Selenoether Ligands | Selenide 52 | - | Ruthenium-based Hoveyda-Grubbs type complexes for metathesis. researchgate.net |

| Dibenzo[b,f]silepines | Bis(2-vinylphenyl)dimethylsilane | Hoveyda-Grubbs Catalyst (Gen. II) | Potential use in materials science and catalysis. acs.org |

| Dibenzo[b,f]azepines | N,N-Bis(2-vinylphenyl)methylamine | Grubbs Catalyst (Gen. II) | Ligands for various transition metal catalysts. acs.orgbeilstein-journals.org |

| Phosphine Oxides | Phenylbis(2-vinylphenyl)phosphine Oxide | (2-vinylphenyl)magnesium bromide | Precursors for phosphine ligands. acs.org |

Beyond ligand synthesis, this compound is directly employed as a key substrate in a variety of catalytic reactions, where its structure influences reaction pathways and product outcomes.

Palladium-Catalyzed Heterocycle Synthesis: In a notable application developed by the Buchwald group, this compound undergoes palladium-catalyzed condensation with 2-chloroaniline derivatives. capes.gov.br The resulting diphenylamine intermediate can be selectively cyclized into a range of important nitrogen-containing heterocycles, including carbazoles, indoles, and dibenzazepines. capes.gov.brnih.gov The outcome of these intramolecular cyclizations is uniquely controlled by the choice of phosphine ligand used with the palladium catalyst. capes.gov.brnih.gov

Copper and Cobalt-Catalyzed Reactions: The compound serves as a substrate in mechanistic studies of copper(I)-catalyzed 1,3-halogen migration, a process that informs the development of new enantioselective halogenation methods. nih.gov It is also a suitable substrate for cobalt(II)-catalyzed asymmetric radical cyclopropanation, yielding chiral cyclopropane (B1198618) products. nih.gov

Rhodium and Nickel-Catalyzed Couplings: this compound is utilized in rhodium-catalyzed stereoselective aziridination reactions to produce chiral aziridines. orgsyn.org Furthermore, it acts as the electrophilic partner in nickel-catalyzed Negishi cross-coupling reactions with various aminoalkylzinc reagents to form functionalized styrenes. acs.org

Photocatalysis: In the realm of green chemistry, this compound is a reactant in visible-light-mediated organophotoredox catalysis. It participates in hydroaminoalkylation reactions with primary alkylamines and in reactions with trifluoromethyl-group donors like the Langlois reagent to create complex molecules. acs.orgchemrxiv.org

The table below details several catalytic systems where this compound is a key reactant.

| Catalytic System | Catalyst / Ligand | Reagents | Product Type |

| Palladium-Catalyzed Cyclization | Pd₂(dba)₃ / BrettPhos (L1) | 2-chloroaniline, NaOt-Bu | Diphenylamine intermediates, Carbazoles, Indoles. nih.gov |

| Copper-Catalyzed Halogen Migration | Copper(I) / dCype | Pinacol borane (B79455) (HBpin) | Aryl boronic esters via bromine migration. nih.gov |

| Cobalt-Catalyzed Cyclopropanation | Co(II)-Porphyrin Complex | Donor-substituted diazo reagents | trans-(1S,2S)-cyclopropanes. nih.gov |

| Nickel-Catalyzed Cross-Coupling | Ni(acac)₂ / DPE-Phos | Aminoalkylzinc bromides | Aminoalkyl-substituted styrenes. acs.org |

| Rhodium-Catalyzed Aziridination | Rh₂{(S)-4-Br-nttl}₄ | N-mesyloxycarbamate | Chiral aziridines. orgsyn.org |

| Organophotocatalysis | Ir(III) complex | Primary alkylamines | α-substituted γ-arylamines. acs.org |

Theoretical and Computational Investigations of 2 Bromostyrene

Quantum Mechanical Studies and Molecular Orbital Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of 2-bromostyrene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its properties. nih.gov A common approach involves using the B3LYP functional with a 6-31G* basis set, which provides a good balance between computational cost and accuracy for organic molecules. inpressco.comscirp.org

| Computational Method | Basis Set | Key Properties Calculated | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | Pople-style, e.g., 6-31G(d,p) | Optimized Geometry, Molecular Orbital Energies (HOMO, LUMO), Vibrational Frequencies | Provides insights into electronic structure, stability, and spectroscopic properties. |

| Ab initio (e.g., Møller-Plesset, MP2) | Correlation-consistent, e.g., cc-pVDZ | More accurate energies, electron correlation effects | Used for benchmarking DFT results and studying systems where electron correlation is critical. |

| Time-Dependent DFT (TD-DFT) | 6-311+G(d,p) or larger | Electronic transition energies, UV-Vis spectra | Predicts how the molecule interacts with light, explaining its photophysical properties. |

Conformational Analysis and Torsional Barriers

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. The primary degree of freedom is the rotation around the single bond connecting the vinyl group to the phenyl ring. This rotation is associated with a torsional barrier, which is the energy required to rotate the vinyl group from its most stable (planar) conformation to a perpendicular (transition state) conformation.

Computational methods, particularly DFT, are used to calculate the potential energy surface for this rotation. mdpi.com By systematically changing the dihedral angle between the phenyl ring and the vinyl group and calculating the energy at each step, a rotational energy profile can be generated. The energy difference between the minimum (ground state) and the maximum (transition state) on this profile corresponds to the torsional barrier. biomedres.us For substituted styrenes, this barrier is influenced by steric hindrance and electronic effects from the substituent. The bromine atom at the ortho position can introduce steric strain that may affect the planarity of the ground state and the height of the rotational barrier, which in turn influences the extent of π-conjugation between the ring and the vinyl group. reddit.com

Electron Density Analysis (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM theory, provides a rigorous method for analyzing the electron density distribution in a molecule to define chemical concepts like atoms and bonds. wikipedia.orgwiley-vch.de This analysis partitions the molecule into atomic basins based on the topology of the electron density, allowing for the calculation of atomic properties such as atomic charges and bond orders. chemeurope.com

For substituted styrenes like this compound, AIM analysis can quantify the electronic effect of the bromine substituent. scholaris.ca By examining the topology of the electron density at the bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds. The analysis reveals how the electronegative bromine atom perturbs the electron density of the entire molecule. This includes withdrawing electron density from the attached carbon atom (an inductive effect) and influencing the π-system of the benzene (B151609) ring and vinyl group. Such studies provide a detailed picture of intramolecular interactions and help explain the molecule's reactivity patterns. scholaris.canih.gov

Prediction of Electronic Properties for Mechanistic Studies (e.g., DFT Calculations, HOMO-LUMO Gaps)

DFT calculations are invaluable for predicting electronic properties that are directly linked to chemical reactivity and are used to elucidate reaction mechanisms. jmaterenvironsci.com A key parameter derived from these calculations is the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a measure of the molecule's electronic excitability and chemical stability; a smaller gap generally implies higher reactivity. joaquinbarroso.com

The HOMO-LUMO gap can be correlated with the molecule's behavior in various chemical reactions. joaquinbarroso.com For example, it helps predict the feasibility of charge transfer interactions. arxiv.org In polymerization reactions, the electronic properties of the vinyl group, influenced by the bromine substituent, are critical. DFT calculations can model the transition states of reaction pathways, providing activation energies that explain reaction rates and regioselectivity. By calculating properties such as ionization potential, electron affinity, and electrostatic potential maps, researchers can build a comprehensive model of this compound's reactivity towards different reagents. jmaterenvironsci.com

| Property | Definition | Significance in Mechanistic Studies |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). Higher energy indicates greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). Lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | Energy required to remove an electron (approximated by -EHOMO) | Measures the tendency to undergo oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added (approximated by -ELUMO) | Measures the tendency to undergo reduction. |

Molecular Dynamics Simulations of this compound Derivatives

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems, such as polymers derived from this compound. dovepress.com MD simulations model the movements of atoms and molecules over time based on a classical force field, providing insights into the macroscopic properties of materials. diva-portal.org

For derivatives like poly(this compound) or copolymers, MD simulations can predict various properties. nih.gov These include:

Conformational Properties: Radius of gyration and end-to-end distance of polymer chains in different solvents. nih.gov

Thermodynamic Properties: Interaction energies with solvents (e.g., Flory-Huggins parameter) and Helmholtz free energy, which determine solubility and compatibility in blends. nih.gov

Mechanical Properties: Simulating the response of the bulk material to stress and strain to predict properties like elasticity and viscosity.

Degradation Mechanisms: Reactive force fields (ReaxFF) can be used in MD simulations to model chemical reactions, such as the pyrolysis of brominated polymers, to understand their thermal stability and flame-retardant mechanisms. mdpi.commdpi.com

These simulations are crucial for designing and optimizing polymeric materials based on this compound for specific applications, such as flame retardants. researchgate.netrixing-bromide.com

Analytical Methodologies for 2 Bromostyrene in Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-bromostyrene. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. creative-biostructure.com ¹H NMR, in particular, provides precise information about the chemical environment of the hydrogen atoms in the molecule, allowing for unambiguous structure confirmation. The spectrum of this compound typically displays signals corresponding to the vinyl protons and the aromatic protons on the benzene (B151609) ring. libretexts.org

A key application of ¹H NMR in the analysis of related compounds like β-bromostyrene is the determination of the E/Z (trans/cis) isomer ratio. chemicalforums.commagritek.com The vinylic protons of the E and Z isomers resonate at different chemical shifts and exhibit distinct coupling constants (J-values) due to their different spatial arrangements. magritek.com For unsaturated alkenes, the trans-coupling constants (³J) are typically larger (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com By integrating the signals corresponding to each isomer, the relative amount of each in a mixture can be accurately quantified. chemicalforums.comresearchgate.net For example, in a mixture of β-bromostyrene stereoisomers, distinct peaks for the E and Z isomers can be identified, and the ratio of their integrals corresponds to the ratio of the isomers in the sample. chemicalforums.com

Table 1: Representative ¹H NMR Data for Bromostyrene Isomers Note: This table is illustrative, based on typical values for brominated styrene (B11656) derivatives. Exact chemical shifts can vary based on solvent and experimental conditions.

| Isomer | Proton | Chemical Shift (δ, ppm) Range | Coupling Constant (J, Hz) Range |

|---|---|---|---|

| E-Isomer (trans) | Vinylic | 6.5 - 7.5 | 11 - 18 |

| Z-Isomer (cis) | Vinylic | 6.0 - 7.0 | 6 - 14 |

| Aromatic | Aromatic | 7.0 - 7.6 | N/A |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. slideshare.net In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (182 and 184 g/mol , accounting for isotopes). chemicalbook.com A critical feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com This results in two prominent molecular ion peaks, [M]⁺· and [M+2]⁺·, of almost equal intensity, which is a characteristic signature for compounds containing a single bromine atom. youtube.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic halides include the loss of the halogen atom and cleavage of side chains. libretexts.orgwhitman.edu For this compound, significant fragments observed in the mass spectrum include the loss of bromine (Br) to give a peak at m/z 103, and the tropylium (B1234903) ion at m/z 91. chemicalbook.comwhitman.edu

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Significance |

|---|---|---|

| 182 / 184 | [C₈H₇Br]⁺· | Molecular ion peak (M⁺· / [M+2]⁺·), showing the characteristic 1:1 isotopic pattern for bromine. chemicalbook.com |

| 103 | [C₈H₇]⁺ | Fragment resulting from the loss of the bromine radical ([M-Br]⁺). chemicalbook.com |

| 102 | [C₈H₆]⁺ | Fragment from the loss of HBr. chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for analyzing complex mixtures containing this compound. rsc.org The gas chromatograph separates this compound from solvents, starting materials, and byproducts based on their boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. thermofisher.com

GC-MS is particularly valuable for identifying byproducts formed during the synthesis of this compound or other reactions where it is used as an intermediate. mdpi.com For more complex samples, such as environmental matrices or products from the degradation of brominated flame retardants, comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GC×GC-qMS) offers enhanced separation and identification capabilities. nih.govresearchgate.net This advanced technique provides higher resolution, allowing for the detection and identification of trace-level brominated byproducts that might co-elute in a standard GC-MS analysis. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental for the purification and isolation of this compound from reaction mixtures. moravek.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating chemical compounds.

In the context of this compound, HPLC can be used to separate it from other structural isomers (e.g., 3-bromostyrene, 4-bromostyrene) or geometric isomers (E/Z isomers of β-bromostyrene). mtc-usa.comchromforum.org The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving effective separation. google.com For separating nonpolar compounds like bromostyrenes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. google.com For challenging separations of positional or geometric isomers, columns that exploit different interaction mechanisms, such as π-π interactions with phenyl or pyrenylethyl-bonded phases, can provide superior resolution. mtc-usa.comnacalai.com UPLC, which uses smaller particle sizes in the column and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.

These techniques are not only used for purification but also for quantitative analysis, allowing researchers to determine the concentration of this compound in a sample with high accuracy and precision.

Environmental and Biological Research Perspectives on 2 Bromostyrene

Environmental Occurrence and Degradation Pathways

Formation as Brominated Disinfection Byproduct during Ozonation

The ozonation of drinking water is a widely used disinfection method. When the source water contains bromide ions (Br⁻), the process can lead to the formation of brominated disinfection byproducts (DBPs). researchgate.netnih.govwwdmag.com The reactions involving ozone (O₃) and hydroxyl radicals (•OH) can oxidize bromide to form various brominated compounds, with bromate (B103136) (BrO₃⁻) being a primary concern due to its potential carcinogenicity. wwdmag.comnih.gov While the formation of various organo-brominated compounds is possible, a thorough review of the available scientific literature did not yield specific evidence of 2-Bromostyrene being formed as a disinfection byproduct during the ozonation of water containing bromide.

Environmental Fate in Soil and Water

The environmental fate of a chemical compound is influenced by processes such as biodegradation, photodegradation, and partitioning in different environmental compartments. pjoes.com For the isomer, beta-bromostyrene (B74151), atmospheric degradation is expected to occur through reactions with hydroxyl radicals and ozone, with estimated half-lives of 22 hours and 6 days, respectively. nih.gov However, specific studies detailing the environmental fate of this compound in soil and water, including its persistence, mobility, and degradation pathways, are not available in the reviewed literature.

Biotransformation and Metabolism Studies

Uptake and Biotransformation in Aquatic Organisms (e.g., Zebrafish)

Aquatic organisms can take up and metabolize foreign chemical compounds (xenobiotics). The zebrafish (Danio rerio) is a common model organism for studying the biotransformation of such compounds. nih.gov Research on other chemicals has shown that zebrafish possess metabolic pathways to transform and excrete xenobiotics. nih.gov However, there is no specific information available in the scientific literature regarding the uptake and biotransformation of this compound in aquatic organisms, including zebrafish.

Enzymatic Degradation Pathways (e.g., Dioxygenation by Pseudomonas strains)

Microbial degradation is a key process in the environmental breakdown of organic pollutants. Bacteria from the genus Pseudomonas are known for their ability to degrade a wide range of aromatic compounds, including styrene (B11656). nih.govnih.gov The degradation of styrene by Pseudomonas putida often begins with the oxidation of the vinyl side-chain by a monooxygenase to form styrene oxide, which is then further metabolized. nih.govresearchgate.net While these pathways are well-documented for styrene, specific studies demonstrating the enzymatic degradation of this compound by Pseudomonas strains, or detailing the specific enzymes such as dioxygenases involved in its breakdown, are not present in the available literature.

Metabolite Identification (e.g., Mercapturic Acids)

The mercapturic acid pathway is a major route for the detoxification and excretion of xenobiotics in mammals. nih.gov This process involves the conjugation of the compound with glutathione (B108866), followed by enzymatic modifications to form a mercapturic acid (an N-acetylcysteine conjugate), which is then excreted in the urine. nih.govwikipedia.org

While no studies have specifically identified the metabolites of this compound, research on the closely related isomer, beta-bromostyrene , has identified mercapturic acids as urinary metabolites in rats, rabbits, and marmosets. nih.gov The administration of beta-bromostyrene resulted in the excretion of two main mercapturic acids. nih.gov Additionally, mandelic acid was identified as a metabolite in all three species. nih.gov Given the structural similarity, it is plausible that this compound could follow a similar metabolic fate.

Table 1: Identified Urinary Metabolites of beta-Bromostyrene

| Metabolite | Chemical Name | Species Detected In |

| Mercapturic Acid 1 | N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine | Rats, Rabbits, Marmosets |

| Mercapturic Acid 2 | N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine (tentative identification) | Rats, Rabbits, Marmosets |

| Other Metabolite | Mandelic Acid | Rats, Rabbits, Marmosets |

Source: Hazardous Substances Data Bank (HSDB) nih.gov

Impact on Biological Systems (e.g., Hepatic Glutathione Levels)

While direct experimental research on the specific impact of this compound on hepatic glutathione levels is not extensively documented in publicly available scientific literature, the metabolic pathways of structurally similar compounds, such as styrene, provide a strong basis for understanding its likely effects. The presence of the vinyl group and the bromine atom on the aromatic ring suggests that this compound is likely to be metabolized in the liver, a process that can significantly influence the levels of hepatic glutathione (GSH).

Glutathione is a critical tripeptide antioxidant that plays a central role in the detoxification of xenobiotics and the protection of cells from oxidative damage. The depletion of hepatic glutathione is a key mechanism in the development of chemical-induced liver injury.

The metabolism of styrene is well-studied and serves as a relevant model. Styrene is primarily metabolized by cytochrome P450 enzymes to its reactive epoxide metabolite, styrene-7,8-oxide. nih.gov This electrophilic intermediate is then detoxified through several pathways, one of which is conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation process consumes hepatic glutathione. nih.gov Studies have demonstrated that exposure to styrene leads to a significant depletion of glutathione in the liver. nih.govnih.govresearchgate.net For instance, in mice, the administration of styrene resulted in a notable decrease in GSH levels in both plasma and bronchoalveolar lavage fluid. nih.gov Furthermore, research has shown that in mice depleted of glutathione, styrene exposure leads to increased hepatotoxicity, highlighting the protective role of this antioxidant. nih.gov

Given the structural similarities, it is probable that this compound also undergoes metabolic activation in the liver to form reactive electrophilic intermediates. The bromine atom, being an electron-withdrawing group, may influence the rate and regioselectivity of this metabolism. These reactive metabolites can then be detoxified by conjugation with glutathione, leading to a depletion of hepatic GSH levels. A significant reduction in the hepatic glutathione pool can leave liver cells vulnerable to oxidative stress and damage from the reactive metabolites, potentially leading to hepatotoxicity.

The table below summarizes findings from studies on styrene, which are used to infer the potential effects of this compound.

| Compound | Experimental System | Observed Effect on Hepatic Glutathione | Reference |

| Styrene | Non-Swiss albino mice | Significant decrease in plasma and bronchoalveolar lavage fluid GSH levels. | nih.gov |

| Styrene | Rats (inhalation) | 16% depletion in hepatic GSH after 24-hour exposure. | researchgate.net |

| Styrene | Mice (in combination with BSO) | Larger and more prolonged depletion of hepatic GSH. | nih.gov |

| Styrene-7,8-oxide | Mice (in combination with BSO) | Implicated in hepatotoxicity following GSH depletion. | nih.gov |

*BSO (Buthionine sulfoximine) is an inhibitor of glutathione synthesis.

Q & A

Basic Research Questions

Q. What are the key spectroscopic markers for characterizing 2-Bromostyrene?

- Methodological Answer :

-

NMR Analysis : Key NMR peaks for this compound include aromatic protons (δ 7.42 ppm, distorted multiplet) and vinyl protons (δ 5.38 ppm, broad singlet). The splitting patterns (e.g., δ 3.12–3.70 ppm for CH groups) confirm structural assignments .

-

IR Spectroscopy : Strong absorption bands at 745 cm (C-Br stretch) and 1055 cm (C=C bending) are diagnostic .

-

HPLC : Retention times and separation efficiency can be optimized using reverse-phase columns (e.g., Newcrom R1), with logP = 3.54 indicating hydrophobic interactions .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NMR | δ 7.42 (aromatic), δ 5.38 (vinyl) | |

| IR | 745 cm (C-Br), 1055 cm (C=C) | |

| HPLC (Newcrom R1) | LogP = 3.54, retention ~8.2 min |

Q. How can this compound be synthesized with high purity?

- Methodological Answer :

- Bromination of Styrene Derivatives : Use controlled bromination of styrene with NBS (N-bromosuccinimide) under radical initiation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by stabilization with 0.1% hydroquinone to inhibit polymerization .

- Validation : Confirm purity via NMR integration and GC-MS analysis (>98% purity) .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in Pd-catalyzed coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Lowering Pd catalyst loading (e.g., 0.25 mol% Pdμ-Cl dimer with 0.5 mol% JohnPhos) reduces side reactions like β-hydride elimination, improving yields to 78% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxidative addition of bromine while minimizing radical side pathways .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., styrene oxide derivatives) and adjust reaction parameters .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

-

Comparative Analysis : Cross-validate NMR and IR data with computational simulations (e.g., DFT for predicted chemical shifts) .

-

Contradiction Framework : Apply principles from qualitative research to identify "principal contradictions" (e.g., conflicting purity assessments due to solvent residues) and prioritize dominant factors (e.g., integration vs. baseline noise in NMR) .

-

Collaborative Verification : Share raw spectral data via supplementary files (per Beilstein guidelines) for peer validation .

- Data Table :

| Discrepancy Type | Resolution Strategy | Reference |

|---|---|---|

| NMR Peak Splitting | Compare with DFT-calculated shifts | |